molecular formula C16H21BFNO2 B8248969 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

Cat. No.: B8248969
M. Wt: 289.2 g/mol
InChI Key: BJVMJCFFFIYJMQ-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a fluorine atom at position 3, a pinacol boronate ester group at position 4, and a bulky 2-methylpropanenitrile group attached to the benzylic carbon. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is critical for Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO2/c1-14(2,10-19)11-7-8-12(13(18)9-11)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVMJCFFFIYJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitrile group can be oxidized to form a carboxylic acid.

  • Reduction: : The nitrile group can be reduced to form an amine.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Common nucleophiles include water, alcohols, and amines.

Major Products Formed

  • Oxidation: : Carboxylic acid derivative

  • Reduction: : Amine derivative

  • Substitution: : Various boronic acid derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery and development. Its fluorinated phenyl group and dioxaborolane moiety may enhance biological activity and selectivity against various targets.

Case Study: Antitubercular Activity
Research has indicated that derivatives of similar compounds exhibit significant antitubercular activity. For instance, studies on related nitriles have shown promising results against Mycobacterium tuberculosis, suggesting that modifications to the dioxaborolane structure could yield novel antitubercular agents with improved efficacy and safety profiles .

Organic Synthesis

The presence of the dioxaborolane group in the compound allows for its use in cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. This application is particularly relevant in synthesizing complex organic molecules and pharmaceuticals.

Example Reaction: Suzuki Coupling
The compound can participate in Suzuki coupling reactions, where it acts as a boron-containing reagent to couple with aryl halides. This reaction is widely used in the synthesis of biaryl compounds which are integral in pharmaceutical applications .

Materials Science

Fluorinated compounds often exhibit unique electronic properties that can be harnessed in the development of advanced materials. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties.

Potential Application: Fluorinated Polymers
Due to its fluorine content, the compound could be utilized to develop fluorinated polymers with enhanced hydrophobicity and chemical resistance, making them suitable for coatings and other industrial applications.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanenitrile
  • Structure : Lacks the fluorine at position 3 and has a simpler propanenitrile group (vs. 2-methylpropanenitrile).
  • Molecular Weight: 257.14 g/mol (C₁₅H₂₀BNO₂).
  • Synthesis : Produced via Suzuki coupling precursors; CAS 1015255-36-3 .
[2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol (2e)
  • Structure: Fluorine at position 2 and a methanol substituent.
  • Physical Properties : Melting point 44–47°C; synthesized in 95% yield via sodium borohydride reduction .
  • Application : The hydroxyl group enables solubility in polar solvents, contrasting with the hydrophobic nitrile in the target compound.
4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol
  • Structure: Fluorine at position 4 and a phenol group.
  • Molecular Weight : 238.06 g/mol (C₁₂H₁₆BFO₃); CAS 779331-49-6 .
  • Reactivity: Phenol’s acidity may complicate coupling reactions compared to nitrile-containing analogs.

Substituent Effects on Boronate Reactivity

2-(3-Fluoro-4-Isopropoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
  • Structure : Isopropoxy group replaces nitrile; fluorine retained.
  • Synthesis : CAS 1350426-06-0; steric hindrance from isopropoxy may reduce coupling efficiency .
  • Comparison : The nitrile in the target compound offers less steric bulk, favoring reactions requiring accessibility to the boronate group.
2-(3-Fluoro-4-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
  • Structure : Methyl group instead of nitrile.
  • CAS : 1192548-08-5 .
  • Electronic Impact : Methyl’s electron-donating effect may deactivate the boronate compared to the nitrile’s electron-withdrawing nature.

Functional Group Comparisons

  • Nitrile vs. Alcohol/Phenol: Nitriles (e.g., target compound) improve thermal stability and resist oxidation compared to alcohols/phenols .
  • Fluorine Position : Fluorine at position 3 (target) vs. 2 or 4 alters electronic density on the boronate, impacting Suzuki reaction rates .

Biological Activity

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its chemical properties, biological activity, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H21BFNO2
  • Molecular Weight : 289.15 g/mol
  • CAS Number : 1818210-26-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes or receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit activities such as:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through modulation of protein kinase activity and induction of apoptosis.
  • Enzyme Inhibition : The dioxaborolane group may facilitate interactions with enzymes involved in metabolic pathways or signal transduction.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionModulation of protein kinase activity
Apoptosis InductionInduction of programmed cell death in cancer cells

Case Studies

  • Anticancer Properties :
    A study investigated the anticancer effects of related compounds on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast and lung cancer models by inducing apoptosis and inhibiting cell cycle progression.
    • Cell Lines Used : MCF7 (breast cancer), A549 (lung cancer).
    • Mechanism : Activation of caspase pathways leading to apoptosis.
  • Enzyme Interaction :
    Another study focused on the interaction of similar compounds with protein kinases. The results demonstrated that these compounds could inhibit specific kinases involved in cancer progression.
    • Target Kinases : PI3K/Akt pathway.
    • Outcome : Decreased phosphorylation levels leading to reduced cell survival signals.

Research Findings

Recent research has highlighted the role of boron-containing compounds in drug design due to their unique ability to form reversible covalent bonds with biological targets. The incorporation of a dioxaborolane moiety enhances the stability and bioavailability of the compound.

Table 2: Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological Activity
1-[3-Fluoro-4-(4,4,5,5-tetramethyl...917397-94-5Anticancer
3-Fluoro-2-(4,4,5,5-tetramethyl...624741-47-5Enzyme inhibition
3-Fluoro-4-(4,4,5,5-tetramethyl...1309982-68-0Apoptosis induction

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic ester intermediates. Key steps include:

  • Use of tert-butyl carbamate-protected boronate esters (e.g., tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate) as intermediates, with yields optimized by selecting bromo- over chloroarenes (65% vs. 32% yield) .
  • Purification via silica gel chromatography to isolate the target compound .
    • Critical Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-functionalization.

Q. How can NMR spectroscopy resolve structural ambiguities in this boronate ester?

  • Methodology :

  • 1H NMR : Look for characteristic signals:
  • Methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm, singlet).
  • Fluorine-induced splitting in aromatic protons (δ 7.0–8.0 ppm) .
  • 13C NMR : Confirm boronate ester formation via a quaternary carbon signal near δ 85 ppm (B–O–C) .
    • Validation : Compare experimental data with calculated exact masses (DART-MS) to confirm molecular integrity .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology :

  • Drug Discovery : Acts as a boronic acid surrogate in protease inhibitor design (e.g., HCV inhibitors), leveraging boron’s electrophilic properties for covalent binding .
  • Biological Probes : Fluorine incorporation enhances metabolic stability and bioavailability, making it suitable for PET tracer development .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in boron-centered stereochemistry?

  • Methodology :

  • SHELX/OLEX2 Workflow : Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. For high-resolution data, refine anisotropic displacement parameters to resolve boron’s trigonal planar geometry .
  • Validation : Cross-check with DFT-optimized geometries (e.g., B–O bond lengths ~1.36 Å) to identify lattice distortions .

Q. What strategies mitigate side reactions in palladium-catalyzed couplings involving this compound?

  • Methodology :

  • Catalyst Selection : Use Pd(PPh3)4 or SPhos ligands to suppress protodeboronation.
  • Additives : Include K2CO3 or CsF to stabilize the boronate intermediate and enhance transmetallation efficiency .
  • Reaction Monitoring : Track boronate decomposition via 11B NMR (δ 28–32 ppm for intact esters) .

Q. How do steric effects from the 2-methylpropanenitrile group influence reactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess steric hindrance on boron’s p-orbital accessibility.
  • Kinetic Studies : Compare coupling rates with/without the methyl group using pseudo-first-order kinetics .

Q. What analytical approaches reconcile contradictory spectral data (e.g., MS vs. NMR)?

  • Methodology :

  • High-Resolution MS : Confirm molecular formula (e.g., C13H15BFNO2 for a related analog ).
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Use 13C-labeled precursors to trace unexpected fragmentation in MS .

Methodological Notes

  • Crystallography : For ambiguous cases, employ twin refinement in SHELXL to account for pseudo-symmetry .
  • Reaction Scale-Up : Replace flash chromatography with recrystallization (e.g., hexane/EtOAc) for gram-scale synthesis .
  • Contaminant ID : Use HRMS/MS to detect hydrolyzed boronic acid byproducts (m/z [M−pinacol+H]+) .

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